- Microwave-Assisted Synthesis of Magnetic Carboxymethyl Cellulose-Embedded Ag-Fe3O4 Nanocatalysts for Selective Carbonyl HydrogenationACS Sustainable Chemistry & Engineering, 2016, 4(3), 965-973,
Cas no 89-95-2 (2-Methylbenzyl alcohol)

2-Methylbenzyl alcohol structure
Nome del prodotto:2-Methylbenzyl alcohol
2-Methylbenzyl alcohol Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Methylbenzyl alcohol
- (2-methylphenyl)methanol
- o-Methylbenzyl Alcohol
- α-Hydroxy-o-xylene
- alpha-Hydroxy-o-Xylene
- o-tolylmethanol
- o-Tolyl alcohol
- Benzenemethanol, 2-methyl-
- toluene-methanol
- o-Tolyl carbinol
- Benzyl alcohol, o-methyl-
- 2-METHYLBENZENEMETHANOL
- 7L3M6Y04NC
- XPNGNIFUDRPBFJ-UHFFFAOYSA-N
- Benzyl alcohol, o-methyl- (8CI)
- Benzenemethanol, 2-methyl- (9CI)
- (2-methylphenyl)methan-1-ol
- o-tolyl-methanol
- 2-Methylbenzylalcohol
- bmse000515
- 2-methylbenzylalkohol
- AKOS000249529
- AS-56613
- M0887
- InChI=1/C8H10O/c1-7-4-2-3-5-8(7)6-9/h2-5,9H,6H2,1H3
- C07213
- NSC91
- W-100353
- (2-Methylphenyl)methanol #
- CS-0152955
- EINECS 201-954-2
- MFCD00004622
- FT-0613015
- METHYLBENZYL ALCOHOL, O-
- EN300-129586
- SCHEMBL3338
- A843387
- AC7567
- XPNGNIFUDRPBFJ-UHFFFAOYSA-
- SY013626
- Z335244790
- 89-95-2
- 2-Methylbenzyl alcohol, 98%
- DTXSID8059001
- Q27268494
- UNII-7L3M6Y04NC
- NSC 91
- NSC-91
- AI3-21536
- ?2-Methylbenzyl alcohol
- 2-Methylbenzenemethanol (ACI)
- (2-Tolyl)methanol
- 2-(Methyl)-1-(hydroxymethyl)benzene
- o-Tolualcohol
- NS00039347
- DB-078562
- CHEBI:27724
-
- MDL: MFCD00004622
- Inchi: 1S/C8H10O/c1-7-4-2-3-5-8(7)6-9/h2-5,9H,6H2,1H3
- Chiave InChI: XPNGNIFUDRPBFJ-UHFFFAOYSA-N
- Sorrisi: OCC1C(C)=CC=CC=1
- BRN: 1929783
Proprietà calcolate
- Massa esatta: 122.07300
- Massa monoisotopica: 122.073164938g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 9
- Conta legami ruotabili: 1
- Complessità: 80.6
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- XLogP3: 1.6
- Superficie polare topologica: 20.2
- Conta Tautomer: niente
Proprietà sperimentali
- Densità: 1.0230
- Punto di fusione: 35.0 to 38.0 deg-C
- Punto di ebollizione: 219°C(lit.)
- Punto di infiammabilità: Fahrenheit: 219,2 ° f
Celsius: 104 ° c - Indice di rifrazione: n20/D 1.5408(lit.)
- Solubilità: methanol: 0.1 g/mL, clear
- PSA: 20.23000
- LogP: 1.48730
- Pressione di vapore: 0.75 mmHg ( 86 °C)
2-Methylbenzyl alcohol Informazioni sulla sicurezza
-
Simbolo:
- Parola segnale:Danger
- Dichiarazione di pericolo: H302-H318
- Dichiarazione di avvertimento: P280-P305+P351+P338
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Codice categoria di pericolo: 22-41
- Istruzioni di sicurezza: S22-S24/25-S37/39-S26-S39
-
Identificazione dei materiali pericolosi:
- Frasi di rischio:R36/37/38
2-Methylbenzyl alcohol Dati doganali
- CODICE SA:29339990
- Dati doganali:
Codice doganale cinese:
2906299090Panoramica:
2906299090 Altri alcoli aromatici. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:5,5% Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
2906299090 altri alcoli aromatici. Condizioni di supervisione:Nessuna. IVA:17,0%.Tasso di sconto fiscale:9,0%.Tariffa MFN:5,5%.Tariffa generale:30,0%
2-Methylbenzyl alcohol Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-129586-0.25g |
(2-methylphenyl)methanol |
89-95-2 | 95% | 0.25g |
$19.0 | 2023-05-03 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | M0887-25g |
2-Methylbenzyl alcohol |
89-95-2 | 97.0%(GC) | 25g |
¥380.0 | 2022-06-10 | |
Enamine | EN300-129586-1.0g |
(2-methylphenyl)methanol |
89-95-2 | 95% | 1g |
$24.0 | 2023-05-03 | |
Enamine | EN300-129586-5.0g |
(2-methylphenyl)methanol |
89-95-2 | 95% | 5g |
$26.0 | 2023-05-03 | |
Enamine | EN300-129586-25.0g |
(2-methylphenyl)methanol |
89-95-2 | 95% | 25g |
$41.0 | 2023-05-03 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | M470A-100g |
2-Methylbenzyl alcohol |
89-95-2 | 98% | 100g |
¥669.0 | 2022-06-10 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A12696-10g |
2-Methylbenzyl alcohol, 98% |
89-95-2 | 98% | 10g |
¥344.00 | 2023-02-25 | |
TRC | M342235-2.5g |
2-Methylbenzyl Alcohol |
89-95-2 | 2.5g |
$ 80.00 | 2022-06-02 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 188476-50G |
2-Methylbenzyl alcohol |
89-95-2 | 98% | 50G |
1109.65 | 2021-05-17 | |
TRC | M342235-250mg |
2-Methylbenzyl Alcohol |
89-95-2 | 250mg |
$ 50.00 | 2022-06-02 |
2-Methylbenzyl alcohol Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Iron oxide (Fe3O4) , Silver Solvents: Water ; 24 h, 40 bar, 100 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Platinum , Gallium sesquioxide Solvents: Isopropanol ; 2 h, 110 °C
Riferimento
- A dual-site functionally separated catalyst based on gallium oxide and Pt for effective furfural hydrogenation under hydrogen spillover conditionsFuel, 2024, 357,,
Metodo di produzione 3
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium , Chitosan Solvents: Methanol ; 2 h, 2.5 MPa, 50 °C
Riferimento
- Chitosan derived efficient and stable Pd nano-catalyst for high efficiency hydrogenationInternational Journal of Biological Macromolecules, 2023, 241,,
Metodo di produzione 5
Condizioni di reazione
1.1 Catalysts: Zirconium tetrahydroxide (partially hydrated) Solvents: Isopropanol ; 15 min, 60 °C
Riferimento
- A Mild and Efficient Flow Procedure for the Transfer Hydrogenation of Ketones and Aldehydes using Hydrous ZirconiaOrganic Letters, 2013, 15(9), 2278-2281,
Metodo di produzione 6
Condizioni di reazione
1.1 Solvents: Diethyl ether ; rt → 0 °C
1.2 Reagents: Methanesulfonic acid, trifluoro-, anhydride with B,B-bis(2,6,6-trimethylbicyclo[… Solvents: Diethyl ether ; 0.5 h, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 0 °C → rt
1.4 Reagents: Hydrogen peroxide Solvents: Water ; rt
1.5 Reagents: Potassium carbonate ; rt
1.2 Reagents: Methanesulfonic acid, trifluoro-, anhydride with B,B-bis(2,6,6-trimethylbicyclo[… Solvents: Diethyl ether ; 0.5 h, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 0 °C → rt
1.4 Reagents: Hydrogen peroxide Solvents: Water ; rt
1.5 Reagents: Potassium carbonate ; rt
Riferimento
- Selective reduction of carbonyl compounds with B-trifluoromethane-sulfonyldiisopinocampheylborane in ethyl etherBulletin of the Korean Chemical Society, 2009, 30(7), 1658-1660,
Metodo di produzione 7
Condizioni di reazione
1.1 Catalysts: Alumina , Molybdenum nitride (Mo2N) Solvents: Ethanol ; 6 h, 10.6 MPa, 553 K
Riferimento
Common Pathways in Ethanolysis of Kraft Lignin to Platform Chemicals over Molybdenum-Based Catalysts
ACS Catalysis,
2015,
5(8),
4803-4813
,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Hantzsch ester Catalysts: Tris[3,5-bis(trifluoromethyl)phenyl]borane Solvents: 1,4-Dioxane ; 12 h, 25 °C
Riferimento
- Organoborane-Catalyzed Hydrogenation of Unactivated Aldehydes with a Hantzsch Ester as a Synthetic NAD(P)H AnalogueSynlett, 2015, 26(14), 2037-2041,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Ammonia Catalysts: Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate , (OC-6-65)-Carbonylchloro[2-[[[2-(diphenylphosphino-κP)phenyl]imino-κN]methyl]phe… Solvents: Water ; 10 min, rt
1.2 Reagents: Triethylsilane ; rt
1.2 Reagents: Triethylsilane ; rt
Riferimento
- One-pot reductive amination of aldehydes catalyzed by a hydrio-iridium(III) complex in aqueous mediumTetrahedron, 2008, 64(7), 1213-1217,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Phenyl B,B-bis(2,6,6-trimethylbicyclo[3.1.1]hept-3-yl)borinate Solvents: Tetrahydrofuran ; 3 h, 25 °C
Riferimento
- Selective reduction of carbonyl compounds with B-phenoxydiisopinocampheylborane: comparison of its reactivity to the cyclohexoxy derivativeBulletin of the Korean Chemical Society, 2004, 25(12), 1948-1950,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Formic acid , Sodium hydroxide Catalysts: Iridium Solvents: Water ; 18 h, 100 °C
Riferimento
- Chemoselective Transfer Hydrogenation of Aldehydes and Ketones with a Heterogeneous Iridium Catalyst in WaterCatalysis Letters, 2015, 145(4), 1008-1013,
Metodo di produzione 12
Condizioni di reazione
1.1 Catalysts: MCM 41SO3H Solvents: Acetonitrile ; 15 min, rt
Riferimento
- Highly efficient protection of alcohols as trityl ethers under solvent-free conditions, and recovery catalyzed by reusable nanoporous MCM-41-SO3HComptes Rendus Chimie, 2014, 17(10), 994-1001,
Metodo di produzione 13
Condizioni di reazione
1.1 Catalysts: 1H-Imidazolium, 1,3-disulfo-, sulfate (1:1) Solvents: Methanol ; 4 min, rt
Riferimento
- Preparation, characterization and use of 1,3-disulfonic acid imidazolium hydrogen sulfate as an efficient, halogen-free and reusable ionic liquid catalyst for the trimethylsilyl protection of hydroxyl groups and deprotection of the obtained trimethylsilanesJournal of Molecular Catalysis A: Chemical, 2012, 365, 15-23,
Metodo di produzione 14
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Catalysts: Titania Solvents: Methanol ; 2 h, pH 12, 25 °C
Riferimento
- Tuning selectivity among acetalization, pinacol coupling, and hydrogenation reactions of benzaldehyde by catalytic and photochemical pathways at room temperatureMaterials Today Energy, 2022, 23,,
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Isopropanol , Oxygen Catalysts: (OC-6-52)-Dichloro[2-[6-(3,5-dimethyl-1H-pyrazol-1-yl-κN2)-2-pyridinyl-κN]-1H-be… Solvents: Isopropanol ; 5 min, rt
1.2 Catalysts: Potassium isopropoxide Solvents: Isopropanol
1.2 Catalysts: Potassium isopropoxide Solvents: Isopropanol
Riferimento
- Room-temperature Ru(II)-catalyzed transfer hydrogenation of ketones and aldehydes in airTetrahedron Letters, 2009, 50(32), 4624-4628,
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Pinacolborane Catalysts: Sodium hydride Solvents: Tetrahydrofuran ; 25 - 27 °C; 30 min, 25 - 27 °C
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 25 - 27 °C
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 25 - 27 °C
Riferimento
- Catalytic hydroboration of aldehydes and ketones with sodium hydride: Application to chemoselective reduction of aldehydes over ketonesTetrahedron, 2018, 74(43), 6310-6315,
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Borinic acid, bis(2,6,6-trimethylbicyclo[3.1.1]hept-3-yl)-, cyclohexyl ester Solvents: Tetrahydrofuran ; 6 h, 25 °C
1.2 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water
1.3 Reagents: Hydrogen peroxide Solvents: Tetrahydrofuran , Water ; 2 h, rt
1.4 Reagents: Potassium carbonate Solvents: Tetrahydrofuran , Water
1.2 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water
1.3 Reagents: Hydrogen peroxide Solvents: Tetrahydrofuran , Water ; 2 h, rt
1.4 Reagents: Potassium carbonate Solvents: Tetrahydrofuran , Water
Riferimento
- Selective reduction of carbonyl compounds with B-cyclohexyloxydiisopinocampheylboraneBulletin of the Korean Chemical Society, 2004, 25(5), 603-604,
Metodo di produzione 19
Condizioni di reazione
1.1 Reagents: Acetic acid, anhydride with B,B-bis(2,6,6-trimethylbicyclo[3.1.1]hept-3-yl)borin… Solvents: Tetrahydrofuran ; 6 h, 25 °C
Riferimento
- Selective reduction of carbonyl compounds with B-acetoxy- and B-trifluoroacetoxydiisopinocampheylboranesBulletin of the Korean Chemical Society, 2006, 27(5), 667-671,
Metodo di produzione 20
Condizioni di reazione
1.1 Catalysts: 1570196-45-0 Solvents: Toluene , Water ; 24 h, pH 4.4, 80 °C
1.2 Reagents: Water ; 0 °C
1.2 Reagents: Water ; 0 °C
Riferimento
- A Water/Toluene Biphasic Medium Improves Yields and Deuterium Incorporation into Alcohols in the Transfer Hydrogenation of AldehydesEuropean Journal of Inorganic Chemistry, 2021, 2021(14), 1358-1372,
Metodo di produzione 21
Condizioni di reazione
1.1 Reagents: Potassium carbonate , Hydrogen Catalysts: Tricarbonyl[(1,3,3a,7a-η)-4,5,6,7-tetrahydro-1,3-bis(trimethylsilyl)-2H-inden-2-… Solvents: Isopropanol , Water ; 17 h, 30 bar, 100 °C
Riferimento
- General and Highly Efficient Iron-Catalyzed Hydrogenation of Aldehydes, Ketones, and α,β-Unsaturated AldehydesAngewandte Chemie, 2013, 52(19), 5120-5124,
Metodo di produzione 22
2-Methylbenzyl alcohol Raw materials
- Sulfate Lignin
- Methyl o-toluate
- O-Toluic acid
- Silane, trimethyl[(2-methylphenyl)methoxy]-
- 2-Methylbenzaldehyde
2-Methylbenzyl alcohol Preparation Products
- [(E)-prop-1-enyl]benzene (300-57-2)
- 2-Methoxy-4-propylphenol (2785-87-7)
- 4-Ethylguaiacol (2785-89-9)
- 4-ethenyl-1,2-dimethylbenzene (27831-13-6)
- 2,4,5-TRIMETHYLBENZYL ALCOHOL (4393-05-9)
- Benzyl alcohol (100-51-6)
- 3-Ethyltoluene (620-14-4)
- 2-Ethyl-1,4-dimethylbenzene (1758-88-9)
- 1-Ethyl-2,4-dimethylbenzene (874-41-9)
- Guaiacol (90-05-1)
- 4-Methylbenzyl alcohol (589-18-4)
- 4-Ethylbenzyl alcohol (768-59-2)
- 2-Methoxy-3,4,5-trimethylphenol (1195652-69-7)
- 2-Methylbenzyl alcohol (89-95-2)
2-Methylbenzyl alcohol Letteratura correlata
-
1. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
3. Back matter
-
D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
89-95-2 (2-Methylbenzyl alcohol) Prodotti correlati
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- 612-14-6(1,2-Benzenedimethanol)
- 6966-10-5(3,4-Dimethylbenzyl Alcohol)
- 62285-58-9((2,6-Dimethylphenyl)methanol)
- 13651-14-4((2,3-Dimethylphenyl)methanol)
- 4170-90-5(2,4,6-Trimethylbenzyl alcohol)
- 31554-15-1(2,3-Naphthalenedimethanol)
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Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
(CAS:89-95-2)2-Methylbenzyl alcohol

Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta
Amadis Chemical Company Limited
(CAS:89-95-2)2-Methylbenzyl alcohol

Purezza:99%
Quantità:250g
Prezzo ($):261.0